An In-Depth Technical Guide to 6-Azaspiro[3.4]octane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 6-Azaspiro[3.4]octane Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in contemporary medicinal chemistry, offering a unique three-dimensional architecture that allows for the exploration of novel chemical space and the development of therapeutics with enhanced properties. Among these, the 6-azaspiro[3.4]octane motif has garnered significant interest due to its structural rigidity and synthetic accessibility. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 6-azaspiro[3.4]octane hydrochloride, a key building block for the synthesis of innovative drug candidates.
Introduction: The Rise of Spirocycles in Medicinal Chemistry
The pursuit of novel molecular entities with improved efficacy, selectivity, and pharmacokinetic profiles is a central challenge in drug discovery. In recent years, there has been a strategic shift away from "flat" two-dimensional molecules towards more complex, three-dimensional structures. Spirocycles, which are characterized by two rings connected by a single common atom, offer a compelling solution. Their inherent rigidity and defined spatial orientation of substituents can lead to enhanced binding affinity and selectivity for biological targets. The 6-azaspiro[3.4]octane core, a fusion of a cyclobutane and a pyrrolidine ring, is a particularly attractive scaffold due to its favorable physicochemical properties and its utility as a versatile synthetic intermediate.
Chemical Structure and Physicochemical Properties
6-Azaspiro[3.4]octane hydrochloride is the salt form of the parent spirocycle, 6-azaspiro[3.4]octane. The hydrochloride salt is typically a powder or crystalline solid, which enhances its stability and handling properties compared to the free base, which is a liquid.
Chemical Structure:
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IUPAC Name: 6-Azaspiro[3.4]octane hydrochloride
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CAS Number: 1414885-18-9[1]
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Molecular Formula: C₇H₁₄ClN[1]
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Molecular Weight: 147.65 g/mol [1]
Figure 1: Chemical structure of 6-Azaspiro[3.4]octane hydrochloride.
Physicochemical Properties:
| Property | Value (6-Azaspiro[3.4]octane Hydrochloride) | Value (6-Azaspiro[3.4]octane - Free Base) | Source |
| Physical Form | Powder or crystals | Colorless to Yellow Liquid | [1], |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₃N | [1], |
| Molecular Weight | 147.65 g/mol | 111.19 g/mol | [1], |
| CAS Number | 1414885-18-9 | 765-64-0 | [1], |
| Storage | Inert atmosphere, room temperature | Keep in dark place, inert atmosphere, 2-8°C | [1], |
| Purity | Typically ≥95% | Typically ≥98% | [1], |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of 6-azaspiro[3.4]octane hydrochloride is not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methodologies for constructing spirocyclic amines. The synthesis would likely involve the creation of the 6-azaspiro[3.4]octane free base followed by salt formation.
Proposed Synthetic Workflow:
A potential synthetic approach could start from cyclopentanone and involve the formation of a key intermediate that can be cyclized to form the azaspirocyclic core.
Figure 2: A generalized synthetic workflow for 6-azaspiro[3.4]octane hydrochloride.
Exemplary Experimental Protocol (Hypothetical):
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Step 1: Synthesis of 6-Azaspiro[3.4]octane (Free Base): A multi-step synthesis beginning with commercially available starting materials would be employed to construct the spirocyclic amine. This could involve reactions such as nucleophilic addition to a ketone, reduction of a nitrile or amide, and subsequent intramolecular cyclization.
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Step 2: Formation of the Hydrochloride Salt: The purified 6-azaspiro[3.4]octane free base would be dissolved in a suitable solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent would then be added dropwise with stirring. The resulting precipitate, 6-azaspiro[3.4]octane hydrochloride, would be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Characterization:
The identity and purity of 6-azaspiro[3.4]octane hydrochloride would be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons in the molecule.
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Mass Spectrometry (MS): MS would be employed to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.
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Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H bonds.
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Elemental Analysis: Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should correspond to the calculated values for the molecular formula C₇H₁₄ClN.
Applications in Drug Discovery and Medicinal Chemistry
The 6-azaspiro[3.4]octane scaffold is a valuable building block in drug discovery due to its ability to introduce three-dimensionality and conformational rigidity into molecules. These properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.
Key Advantages of the 6-Azaspiro[3.4]octane Scaffold:
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Novel Chemical Space: It provides access to underexplored areas of chemical space, increasing the probability of identifying novel biological activities.
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Improved Physicochemical Properties: The introduction of a spirocyclic moiety can enhance aqueous solubility and metabolic stability.
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Defined Exit Vectors: The scaffold provides well-defined points for the attachment of substituents, allowing for systematic exploration of structure-activity relationships (SAR).
While specific examples of drugs containing the 6-azaspiro[3.4]octane hydrochloride core are not yet prevalent in the market, the broader class of azaspirocycles has shown significant promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The 6-azaspiro[3.4]octane scaffold serves as a key starting material for the synthesis of more complex molecules with potential therapeutic applications.
Potential Therapeutic Targets and Signaling Pathways:
The versatility of the 6-azaspiro[3.4]octane scaffold allows for its incorporation into ligands targeting a wide range of biological macromolecules. The nitrogen atom can be functionalized to interact with various receptors, enzymes, and ion channels.
Figure 3: The role of the 6-azaspiro[3.4]octane scaffold in a typical drug discovery workflow.
Safety and Handling
6-Azaspiro[3.4]octane hydrochloride is associated with certain hazards and should be handled with appropriate precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
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H319: Causes serious eye irritation.[1]
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H335: May cause respiratory irritation.[1]
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle in a well-ventilated area or under a chemical fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Conclusion
6-Azaspiro[3.4]octane hydrochloride is a valuable and versatile building block in modern drug discovery. Its unique spirocyclic structure offers a rigid framework for the design of novel therapeutic agents with potentially improved pharmacological properties. While detailed experimental data in the public domain is currently limited, the growing interest in three-dimensional scaffolds suggests that the applications of this and related azaspirocycles will continue to expand, leading to the development of innovative medicines for a range of diseases.
References
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MilliporeSigma. 6-Azaspiro[3.4]octane hydrochloride. Available at: [Link]
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Chemspace. 6-azaspiro[3.4]octane. Available at: [Link]
